![molecular formula C18H12N4O2S B13376944 11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13376944.png)
11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile is a complex heterocyclic compound. It is part of the thienopyridine family, which is known for its diverse biological activities and pharmaceutical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can alter the compound’s electronic properties, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential pharmaceutical properties are being explored for developing new drugs, particularly for antimicrobial and anti-inflammatory applications.
Mécanisme D'action
The mechanism of action of 11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]-trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate
- 11-ethoxy-4-(4-nitrophenyl)-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-12-carbonitrile
Uniqueness
Compared to similar compounds, 11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile stands out due to its unique combination of functional groups and tricyclic structure.
Propriétés
Formule moléculaire |
C18H12N4O2S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile |
InChI |
InChI=1S/C18H12N4O2S/c1-2-24-17-11(8-19)12(10-6-4-3-5-7-10)13-14-15(25-18(13)22-17)16(23)21-9-20-14/h3-7,9H,2H2,1H3,(H,20,21,23) |
Clé InChI |
UGODGHGGQBLSHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=O)NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B13376863.png)
![2-{2-[4-(Diethylamino)phenyl]vinyl}-1-methylpyridinium](/img/structure/B13376867.png)
![6,13-Dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13376871.png)
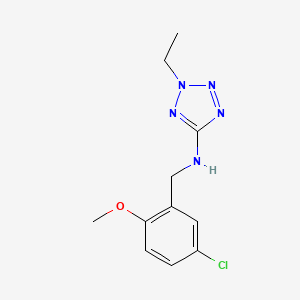
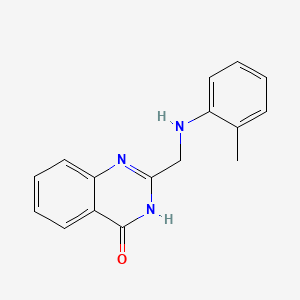
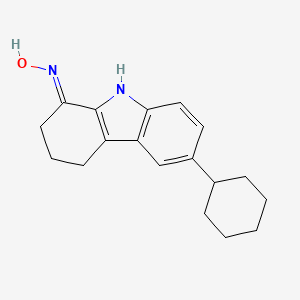
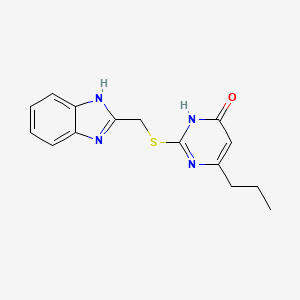
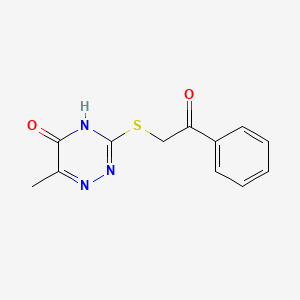
![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)
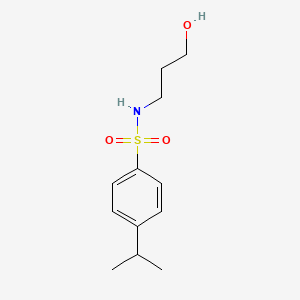
![6-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376915.png)
![3-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]-5-fluoro-1H-indole](/img/structure/B13376918.png)
![1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13376936.png)
![Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether](/img/structure/B13376952.png)
